molecular formula C17H35NO2 B14337799 2-Ethylhexyl octylcarbamate CAS No. 96163-10-9

2-Ethylhexyl octylcarbamate

Cat. No.: B14337799
CAS No.: 96163-10-9
M. Wt: 285.5 g/mol
InChI Key: QFWUSCYVEAQOER-UHFFFAOYSA-N
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Description

2-Ethylhexyl octylcarbamate is a chemical compound known for its versatile applications in various industries. It is an ester formed from the reaction of 2-ethylhexanol and octylcarbamic acid. This compound is primarily used in the formulation of personal care products, such as sunscreens and lotions, due to its excellent emollient properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethylhexyl octylcarbamate typically involves the esterification of 2-ethylhexanol with octylcarbamic acid. The reaction is catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), further enhances the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Ethylhexyl octylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it back to its alcohol and amine components.

    Substitution: It can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are employed under mild conditions.

Major Products Formed:

Scientific Research Applications

2-Ethylhexyl octylcarbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ethylhexyl octylcarbamate involves its interaction with cellular membranes, enhancing their permeability. This property makes it an effective carrier for active ingredients in drug delivery systems. The compound targets lipid bilayers, facilitating the transport of molecules across cell membranes .

Comparison with Similar Compounds

    2-Ethylhexyl methoxycinnamate: Used in sunscreens for UV protection.

    Octyl methoxycinnamate: Another sunscreen agent with similar properties.

    2-Ethylhexyl salicylate: Used in sunscreens and personal care products.

Uniqueness: 2-Ethylhexyl octylcarbamate stands out due to its superior emollient properties and its ability to enhance the permeability of cellular membranes. This makes it particularly valuable in the formulation of drug delivery systems and personal care products .

Properties

CAS No.

96163-10-9

Molecular Formula

C17H35NO2

Molecular Weight

285.5 g/mol

IUPAC Name

2-ethylhexyl N-octylcarbamate

InChI

InChI=1S/C17H35NO2/c1-4-7-9-10-11-12-14-18-17(19)20-15-16(6-3)13-8-5-2/h16H,4-15H2,1-3H3,(H,18,19)

InChI Key

QFWUSCYVEAQOER-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCNC(=O)OCC(CC)CCCC

Origin of Product

United States

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